molecular formula C11H8BrNO3 B3051385 N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide CAS No. 33404-13-6

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Cat. No. B3051385
CAS RN: 33404-13-6
M. Wt: 282.09 g/mol
InChI Key: YUCWHDKEYMEEMS-UHFFFAOYSA-N
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Description

“N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is used for research purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” and its derivatives has been reported in the literature . The compound can be synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide .


Molecular Structure Analysis

The molecular structure of “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” is characterized by a planar 2H-chromene ring system . The maximum deviation of this system is 0.059 Å . The ring system is inclined at a dihedral angle of 17.50° with respect to the mean plane .


Chemical Reactions Analysis

The chemical reactions involving “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” have been studied. The compound has been used as a starting material for the synthesis of new heterocycles, which have shown potential antiproliferative activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” include a melting point of 268–270°C . The compound’s 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Antioxidant Activity

  • N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide and related coumarin derivatives have been studied for their antioxidant activities. For instance, the antioxidant activity of synthesized coumarins was evaluated using methods like DPPH, hydrogen peroxide, and nitric oxide radical, compared with ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of these compounds in combating oxidative stress.

Antibacterial and Antifungal Activity

  • Some studies have focused on the antibacterial and antifungal properties of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide derivatives. The compounds were found to be valuable inhibitors of bacterial strains, suggesting their potential in antibacterial therapies (Aziz‐ur‐Rehman et al., 2015). Another study reported the antibacterial effects of newly synthesized derivatives of 4-hydroxy-chromen-2-one, highlighting their potential in combating bacterial infections (Behrami & Dobroshi, 2019).

Anticancer Activity

  • N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide derivatives have been evaluated for their anticancer activities. For example, certain novel 3,4,5-trimethoxyphenyl coumarin derivatives displayed inhibitory activity against human cancer cell lines, suggesting their potential use in cancer treatment (Shi et al., 2020).

Synthesis and Structural Studies

  • There has been significant research into the synthesis and structural elucidation of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide and its derivatives. Studies have focused on their synthesis, characterization, and molecular properties (Al-Amiery et al., 2016). These studies are crucial for understanding the chemical nature and potential applications of these compounds.

Antiestrogenic Activity

  • Some studies have explored the antiestrogenic activity of certain coumarin derivatives. For example, 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were synthesized as part of developing new nonsteroidal antiestrogens, indicating their potential use in treating estrogen-dependent conditions (Almutairi et al., 2020).

Antimicrobial Activity

  • The antimicrobial activity of coumarinyl Schiff base derivatives has been reported, demonstrating potential inhibition against various bacterial strains (Mishra et al., 2014). This aspect of N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide derivatives can be valuable in developing new antimicrobial agents.

Future Directions

The future directions for “N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide” research could involve further exploration of its derivatives’ antitumor activity . Additionally, more studies could be conducted to elucidate its mechanism of action and potential applications in medicinal chemistry.

properties

IUPAC Name

N-(6-bromo-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCWHDKEYMEEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC(=C2)Br)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308027
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromo-2-oxo-2H-chromen-3-yl)acetamide

CAS RN

33404-13-6
Record name 33404-13-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Bromo-2-oxo-2H-1-benzopyran-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KN Sarma, MCS Subha, KC Rao - 2010 - hakon-art.com
Coumarin and its derivatives represent one of the most active classes of compounds possessing a wide spectrum of biological activity. Many of these compounds have proved to be …
Number of citations: 2 www.hakon-art.com
KI Momin, VB Suryawanshi… - Asian Journal of …, 2018 - search.proquest.com
Besides of this, some derivatives of coumarins can be used as anticancer5 or anti tumour activity agents because they have the ability to prevent cell growth. Analytical thin layer …
Number of citations: 1 search.proquest.com
CS Francisco, CL Javarini… - Current Topics in …, 2020 - ingentaconnect.com
Background: Glycogen synthase kinase-3 (GSK-3) is involved in the phosphorylation and inactivation of glycogen synthase. GSK-3 inhibitors have been associated with a variety of …
Number of citations: 5 www.ingentaconnect.com

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